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Compound of Interest

Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164 Get Quote

In-Depth Technical Guide to Daclatasvir Impurity
C
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daclatasvir Impurity C, a known

impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details its

chemical structure, analytical methodologies for its identification and quantification, and its

relationship to the active pharmaceutical ingredient (API).

Chemical Structure and Identification
Daclatasvir Impurity C is a structurally related impurity of Daclatasvir. Its formation is often

associated with the manufacturing process or degradation of the parent drug. Accurate

identification and control of this impurity are critical for ensuring the quality, safety, and efficacy

of Daclatasvir drug products.

Chemical Name: Methyl N-[(1S)-1-[[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-

imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate.

Table 1: Chemical Identifiers for Daclatasvir Impurity C
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Identifier Value

CAS Number 1256385-55-3

Molecular Formula C₂₉H₃₂N₆O₃

Molecular Weight 512.6 g/mol

Daclatasvir Impurity C is essentially a truncated version of the symmetric Daclatasvir

molecule, missing one of the L-valine methyl ester moieties and the associated pyrrolidine ring.

Analytical Data and Quantification
The quantification of impurities is a critical aspect of quality control in pharmaceutical

manufacturing. While specific quantitative limits for Daclatasvir Impurity C in the final drug

product are proprietary and set by manufacturers based on safety studies and regulatory

guidelines, its levels are closely monitored.

Table 2: Quantitative Data Considerations

Parameter Description

Typical Reporting Threshold
Impurities are typically reported at levels ≥

0.05%.

Identification Threshold
Structural identification is generally required for

impurities present at levels ≥ 0.10%.

Qualification Threshold

Impurities above 0.15% often require

toxicological qualification to ensure patient

safety.

Relative Response Factor (RRF)

The RRF is used to accurately quantify

impurities when using the API as a reference

standard. The RRF for Daclatasvir Impurity C

would need to be experimentally determined as

it is not publicly available. An RRF is calculated

as the ratio of the response of the impurity to the

response of the API.[1]
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Experimental Protocols
The following is a representative High-Performance Liquid Chromatography (HPLC) method

that can be utilized for the separation and quantification of Daclatasvir and its impurities,

including Impurity C. This method is based on established principles for the analysis of

Daclatasvir.[2][3]

A Stability-Indicating Reversed-Phase HPLC Method

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this

analysis.[2]

Chromatographic Conditions:

Column: A C18 stationary phase is commonly used, for example, a Hypersil C18 (150 mm

x 4.6 mm, 5 µm).[2]

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is employed. A

common mobile phase is a 50:50 (v/v) mixture of Acetonitrile and 0.05% Orthophosphoric

Acid in Water.[2]

Flow Rate: A typical flow rate is 0.7 mL/min.[2]

Column Temperature: The column is maintained at a constant temperature, for instance,

40°C.[2]

Detection Wavelength: UV detection at 315 nm is appropriate for Daclatasvir and its

impurities.[2]

Injection Volume: A 10 µL injection volume is standard.[2]

Run Time: A run time of approximately 10 minutes should be sufficient for the elution of

Daclatasvir and its related impurities.[2]

Preparation of Solutions:

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the

Daclatasvir reference standard and dissolve it in a 10 mL volumetric flask with the mobile
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phase.[2]

Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the

mobile phase to achieve the desired concentration.[2]

Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets.

An amount of powder equivalent to 10 mg of Daclatasvir is then dissolved in the mobile

phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter

before dilution to the final working concentration.[2]

Method Validation: The method should be validated according to the International Council for

Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust

for its intended purpose.[4]

Visualizations
Logical Relationship between Daclatasvir and Impurity C

The following diagram illustrates the structural relationship between the parent Daclatasvir

molecule and Daclatasvir Impurity C, highlighting the portion of the molecule that is absent in

the impurity.
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Caption: Structural relationship of Daclatasvir and Impurity C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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